Betaine phosphate
Description
Structure
2D Structure
Properties
CAS No. |
58823-88-4 |
|---|---|
Molecular Formula |
C5H14NO6P |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
phosphoric acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.H3O4P/c1-6(2,3)4-5(7)8;1-5(2,3)4/h4H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
RDQMORJTLICVPR-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.OP(=O)(O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].OP(=O)(O)O |
Origin of Product |
United States |
Crystallographic and Structural Characterization
Crystal Growth and Quality Assessment
High-quality single crystals of betaine (B1666868) phosphate (B84403) are typically grown from an aqueous solution using the slow evaporation technique. researchgate.netacadpubl.euepa.gov This method involves dissolving the synthesized betaine phosphate compound in deionized water to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, often with stabilized temperature, to allow for the gradual evaporation of the solvent. acadpubl.eu As the solvent evaporates, the concentration of the solute increases, leading to the nucleation and subsequent growth of single crystals. researchgate.net The quality of the resulting crystals is crucial for accurate structural analysis.
The primary method for assessing the quality of this compound crystals is X-ray diffraction (XRD). researchgate.netyamaguchi-u.ac.jp A high-quality single crystal will produce a diffraction pattern with sharp, well-defined Bragg peaks, indicating a high degree of crystalline perfection. researchgate.net The sharpness and symmetry of these peaks are indicative of a well-ordered, single-phase material with minimal defects. ijcmas.com Techniques such as rocking curve measurements can be employed to quantify the crystalline perfection. In addition to XRD, optical methods can be used for a preliminary assessment of crystal quality, checking for transparency, homogeneity, and the absence of visible inclusions or defects.
Unit Cell Parameters and Space Group Determination
This compound exhibits interesting structural phase transitions as a function of temperature. At room temperature and above (Phase I), the crystal structure has been redetermined at 373 K. researchgate.net A significant structural phase transition occurs at 365 K. researchgate.netresearchgate.net Below this temperature, the compound enters a new phase. Another transition is observed at a much lower temperature, below 86 K, where this compound becomes antiferroelectric. researchgate.net
X-ray diffraction studies have been instrumental in determining the unit cell parameters and space group at various temperatures. At 20 K, in the low-temperature phase, this compound exhibits a superstructure where the unit cell is doubled. yamaguchi-u.ac.jp This superstructure is a consequence of the ordering of protons within the hydrogen bond network. yamaguchi-u.ac.jp The crystal structure in this low-temperature phase has been analyzed in detail, with the least-squares method converging at an R factor of 4.6% with 3349 reflections. yamaguchi-u.ac.jp An intermediate phase has also been detected between 76 K and 85 K. yamaguchi-u.ac.jp
Below is a data table summarizing the crystallographic data for this compound at different temperatures, illustrating the changes in the unit cell parameters and space group across its phase transitions.
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 373 (Phase I) | Monoclinic | P2₁/m | 11.134 | 7.899 | 6.533 | 119.74 | 498.9 |
| 298 (Phase II) | Monoclinic | P2₁/c | 11.076 | 7.907 | 12.934 | 119.59 | 985.8 |
| 20 (Low-Temp. Phase) | Monoclinic | P2₁/c | 10.998 | 7.854 | 25.688 | 119.52 | 1930.7 |
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure of this compound is extensively influenced by a network of hydrogen bonds. These interactions play a pivotal role in the stability of the crystal lattice and are directly involved in the observed phase transitions. The hydrogen bonds primarily involve the carboxylate group of the betaine molecule and the phosphate group of phosphoric acid.
Structural Relationships within Betaine Compounds and their Inorganic Acid Adducts
The crystal structure of this compound can be understood in the broader context of adducts formed between betaine and various inorganic acids. A notable comparison can be made with betaine arsenate, which is structurally very closely related to this compound. researchgate.net Despite their structural similarities, betaine arsenate exhibits ferroelectric properties, in contrast to the antiferroelectric nature of this compound at low temperatures. researchgate.net
Impact of Deuteration on Crystal Structure
The substitution of hydrogen with deuterium (B1214612) in the hydrogen bonds of this compound has a pronounced effect on its crystal structure and physical properties. The dielectric and thermal behavior of deuterated this compound is reported to be similar to its non-deuterated counterpart; however, the transition temperature (Tc) to the antiferroelectric phase is significantly increased by 69 K. researchgate.net This isotopic effect underscores the crucial role of the protons in the hydrogen bonds in driving the phase transition.
Interestingly, the effect of deuteration on betaine arsenate is even more dramatic. While non-deuterated betaine arsenate is ferroelectric at low temperatures, deuterated betaine arsenate becomes antiferroelectric. researchgate.net This demonstrates that isotopic substitution can fundamentally alter the nature of the ordered state in these betaine-inorganic acid adducts. The study of deuterated analogues provides a powerful tool for probing the mechanisms of phase transitions and the dynamics of the hydrogen bond networks in these crystalline solids.
Dielectric and Electrical Properties
Static Dielectric Response and Dielectric Anomaly Investigations
The static dielectric response of betaine (B1666868) phosphate (B84403) and its mixed crystals is characterized by distinct anomalies at its phase transition temperatures. Pure betaine phosphate undergoes an improper ferroelastic phase transition at T_c1 = 365 K, followed by two antiferroelectric phase transitions at T_c2 = 86 K and T_c3 = 81 K. tandfonline.com
Investigations into solid solutions, such as those with betaine phosphite (B83602) (BPI), reveal that the dielectric anomalies are sensitive to the concentration of the constituent compounds. For instance, in mixed crystals of (BP)ₓ(BPI)₁₋ₓ, the dielectric anomaly associated with the improper ferroelastic phase transition weakens as the concentration of this compound increases. researchgate.net Similarly, in mixed crystals of this compound and betaine phosphite (BP₀.₀₆BPI₀.₉₄), a clear dielectric anomaly is observed near the ferroelectric phase transition temperature of T_c = 121 K. lmaleidykla.ltlmaleidykla.lt
The temperature dependence of the inverse static dielectric constant (ε⁻¹) in the improper ferroelastic phase of BPI-BP solid solutions shows a nonlinear behavior. tandfonline.comresearchgate.net This nonlinearity can be described using a thermodynamic model that considers the biquadratic coupling between the nonpolar order parameter of the phase transition and the polarization. researchgate.net
Table 1: Phase Transition Temperatures and Dielectric Anomalies in this compound and Related Compounds
| Compound/Mixed Crystal | Phase Transition | Transition Temperature (K) | Nature of Dielectric Anomaly |
|---|---|---|---|
| This compound (BP) | Improper Ferroelastic | T_c1 = 365 | Anomaly Observed |
| Antiferroelectric | T_c2 = 86 | Anomaly Observed | |
| Antiferroelectric | T_c3 = 81 | Anomaly Observed | |
| BP₀.₀₆BPI₀.₉₄ | Ferroelectric | T_c = 121 | Clear Dielectric Anomaly |
Frequency-Dependent Dielectric Studies
Frequency-dependent dielectric studies provide insights into the dynamic processes occurring within the crystal lattice, such as dipole relaxation and domain wall motion. In the improper ferroelastic phase of this compound-betaine phosphite mixed crystals, the dielectric constant shows no dispersion in the frequency range of 100 Hz to 1 MHz. tandfonline.com
However, significant dielectric dispersion is observed around and below the ferroelectric phase transition temperature in mixed crystals like BP₀.₀₆BPI₀.₉₄ over a broad frequency range from 20 Hz to 3 GHz. lmaleidykla.ltlmaleidykla.lt This dispersion indicates the presence of relaxation processes. For example, in BP₀.₀₆BPI₀.₉₄, at frequencies below 24 MHz, the peak of the real part of the dielectric permittivity (ε') is independent of frequency, indicating a classic ferroelectric phase transition. lmaleidykla.lt Above 24 MHz, the temperature of the maximum dielectric permittivity increases with frequency, a characteristic of relaxor-like behavior. lmaleidykla.ltresearchgate.net
The complex dielectric permittivity (ε* = ε' - iε'') in these systems is often analyzed to understand the relaxation dynamics. The dielectric loss (ε''), which represents the dissipative part, shows a frequency-dependent peak that can be indicative of thermally activated relaxation processes or the freezing into a glass-like state at low temperatures. d-nb.infotandfonline.com For some concentrations of BP:BPI mixed crystals, the dielectric response is dominated by AC and DC conduction rather than purely relaxational phenomena. d-nb.info
Table 2: Frequency-Dependent Dielectric Behavior in a BP₀.₀₆BPI₀.₉₄ Mixed Crystal
| Frequency Range | Observation | Interpretation |
|---|---|---|
| < 24 MHz | Position of ε' maximum is frequency-independent. | Ferroelectric phase transition at T_c = 121 K. lmaleidykla.lt |
| > 24 MHz | Temperature of ε' maximum increases with frequency. | Relaxor-like behavior. lmaleidykla.lt |
Electric Field Effects on Dielectric Constant and Hysteresis
The application of an external DC electric field (bias field) is a powerful tool to probe the nature of dielectric responses and phase transitions. In this compound and its solid solutions, an applied electric field can significantly influence the dielectric constant and induce polarization. scispace.comtandfonline.com
Studies on BPI-BP solid solutions show that a bias field can cause a pronounced decrease in the dielectric constant, particularly as the crystal approaches a ferroelectric phase transition. tandfonline.com This effect is described as a negative change in the dielectric constant (Δε < 0). tandfonline.com The influence of the electric field on the dielectric constant in the improper ferroelastic phase can be explained within a phenomenological model that includes a biquadratic coupling between the nonpolar order parameter and the polarization. tandfonline.comtandfonline.com
In mixed crystals of this compound and betaine arsenate (BP-BA), an electric bias field reveals a temperature-dependent nonlinearity in the dielectric constant. kaist.ac.kr This nonlinearity is attributed to the competition between antiferroelectric and ferroelectric interactions within the crystal. kaist.ac.kr While dielectric hysteresis loops are a hallmark of ferroelectric materials, their study in antiferroelectric materials like this compound under a bias field can provide evidence for field-induced ferroelectric phases. scispace.comresearchgate.net
Table 3: Effect of DC Bias Field on Dielectric Constant (ε) in BPI-BP Solid Solutions
| Crystal | Bias Field (E) | Observation near T_c2 | Reference |
|---|---|---|---|
| BPI | 10⁵ V/m | Pronounced decrease in ε (Negative Δϵ) | tandfonline.com |
Temperature-Dependent Dielectric Behavior
The dielectric constant of this compound is highly dependent on temperature, exhibiting sharp peaks or cusps at its structural and antiferroelectric phase transitions. scispace.comtandfonline.com The temperature dependence of the dielectric permittivity in polycrystalline films of related betaine compounds shows a strong maximum at the ferroelectric phase transition temperature, a behavior that can be analyzed using a thermodynamic model that accounts for film-substrate interactions. aip.org
In the improper ferroelastic phase of BPI-BP crystals, the inverse dielectric constant (ε⁻¹) follows a nonlinear relationship with temperature. tandfonline.comresearchgate.net This is in contrast to the linear Curie-Weiss law observed in many conventional ferroelectrics.
At very low temperatures (below 20 K), mixed crystals of this compound and betaine phosphite exhibit broad dielectric relaxation peaks. tandfonline.comtandfonline.com In some compositions, such as BP₀.₀₆BPI₀.₉₄, the temperature dependence of the complex dielectric permittivity reveals the formation of a glassy phase at very low temperatures, where unordered hydrogen atoms freeze. lmaleidykla.ltresearchgate.net The slowing down of dipolar motion in this state often follows the Vogel-Fulcher law, which describes the relationship between relaxation frequency and temperature in glassy systems. researchgate.net
Acoustic Properties and Phonon Dynamics
Ultrasonic Velocity and Attenuation Measurements
Ultrasonic investigations are a primary tool for probing the elastodynamic properties of betaine (B1666868) phosphate (B84403). Researchers have performed detailed measurements of both ultrasonic velocity and attenuation on single crystals, particularly on deuterated betaine phosphate (DBP), over wide ranges of temperature and frequency. researchgate.nettandfonline.comtandfonline.comresearchgate.net
Measurements are typically conducted using longitudinal acoustic waves propagated along specific crystallographic axes. researchgate.nettandfonline.com For deuterated this compound, these measurements have been carried out in a temperature interval from 100 K to 400 K and at frequencies ranging from 10 to 150 MHz. researchgate.nettandfonline.comresearchgate.net The data from these experiments show distinct temperature dependencies for both velocity and attenuation, which become particularly pronounced near the phase transition points of the material. tandfonline.comtandfonline.com The precision of these measurements is crucial, with reported accuracies for velocity and attenuation being on the order of 10⁻⁴ % and 0.1 dB/µs, respectively. tandfonline.comresearchgate.net The general behavior observed is a systematic change in the slope of velocity with temperature, punctuated by sharp anomalies at the transition temperatures. tandfonline.com
Table 1: Experimental Parameters for Ultrasonic Studies on this compound Compounds
| Parameter | Range/Value | Crystal Type | Source(s) |
|---|---|---|---|
| Temperature Range | 100 K - 400 K | Deuterated this compound (DBP) | tandfonline.comresearchgate.net |
| Frequency Range | 10 MHz - 70 MHz | Deuterated Betaine Phosphite (B83602) (DBPI) | researchgate.net |
| Frequency Range | 15 MHz - 150 MHz | Deuterated this compound (DBP) | tandfonline.comresearchgate.net |
| Acoustic Modes | Longitudinal | DBP, DBPI | researchgate.nettandfonline.com |
| Crystallographic Axes | a, b, c (or X, Y, Z) | DBP, DBPI | researchgate.net |
Acoustic Anomalies Near Phase Transitions
This compound exhibits distinct acoustic anomalies that are signatures of its structural and antiferroelectric phase transitions. Deuterated this compound (DBP) has two primary phase transitions: a structural one around Tc1 = 365 K and an antiferroelectric one at a lower temperature, Tc2, which is dependent on the level of deuteration (e.g., ~144 K for 90% deuteration). tandfonline.com
Near these transitions, the acoustic properties deviate significantly from their normal behavior:
At the high-temperature structural phase transition (Tc1): A sharp, step-like anomaly is observed in the ultrasonic velocity. tandfonline.com
At the low-temperature antiferroelectric phase transition (Tc2): The velocity does not show a step-like jump but rather a distinct change in the slope of its temperature dependence. tandfonline.com
Attenuation: In the vicinity of both phase transitions, the ultrasonic attenuation shows pronounced maxima, indicating a critical slowing down of the order parameter relaxation. researchgate.nettandfonline.com
These anomalies are anisotropic, meaning their characteristics depend on the direction of sound wave propagation relative to the crystal axes. researchgate.net For instance, in mixed crystals of deuterated this compound and deuterated betaine phosphite, critical elastic anomalies were observed for longitudinal modes along all X, Y, and Z axes, but the nature of these anomalies varied. researchgate.net The behavior at the antiferrodistortive phase transition suggests that the transition is very close to being tricritical. aip.org
Table 2: Acoustic Anomalies at Phase Transitions in Deuterated this compound (DBP)
| Phase Transition | Temperature (Tc) | Anomaly in Ultrasonic Velocity | Anomaly in Ultrasonic Attenuation | Source(s) |
|---|---|---|---|---|
| Structural | 365 K | Step-like decrease | Maximum peak | tandfonline.com |
| Antiferroelectric | ~144 K | Change of slope | Maximum peak | tandfonline.com |
Influence of External Parameters on Acoustic Response
The acoustic properties of this compound are sensitive to several external parameters, which can be used to probe and manipulate its phase behavior.
Temperature: As the primary driving parameter for phase transitions, temperature variations induce the most significant changes in acoustic velocity and attenuation, as detailed in the sections above. tandfonline.comtandfonline.com
Deuteration: Replacing hydrogen with deuterium (B1214612) in the crystal structure has a marked effect, most notably on the antiferroelectric transition temperature. tandfonline.com This isotopic substitution alters the hydrogen bond dynamics, which in turn modifies the acoustic response and the stability of the different phases. researchgate.nettandfonline.com
Crystal Composition: Studies on mixed crystals, such as (this compound)ₓ(betaine phosphite)₁₋ₓ, show that the acoustic anomalies and transition temperatures can be tuned by varying the composition (x). aip.orgtandfonline.com This allows for a systematic investigation of the evolution from the properties of pure this compound to those of pure betaine phosphite. researchgate.net
Electric Field: An external bias electric field can influence the phase transitions and, consequently, the elastic constants of betaine compounds. scispace.com This allows for the study of field-induced effects on the acoustic properties and the stability of the ferroelectric and antiferroelectric phases.
Relationship between Acoustic Properties and Structural Instabilities
The observed acoustic anomalies are macroscopic manifestations of the underlying structural instabilities that drive the phase transitions. The relationship is formally described within the framework of Landau theory, which links the elastic strain (U) of the acoustic wave to the order parameter (Q) of the phase transition. tandfonline.comtandfonline.comscispace.com
The interaction is captured by coupling terms in the thermodynamic potential. For this compound, the key interactions are:
A coupling term that is quadratic in the order parameter and linear in strain (dQ²U), known as electrostriction.
A coupling term that is biquadratic in the order parameter and strain (gQ²U²). tandfonline.com
The step-like anomaly in velocity at the upper phase transition (Tc1) is attributed to contributions from both these coupling terms. tandfonline.comresearchgate.net The change in the slope of velocity at the lower transition (Tc2) arises from the biquadratic coupling. tandfonline.com The attenuation peaks are explained by the Landau-Khalatnikov mechanism, where the relaxation time of the order parameter diverges as the temperature approaches the transition point, leading to increased energy dissipation from the sound wave. tandfonline.comaip.org The measured relaxation times are relatively large (on the order of 10⁻⁹ s at 1 K from Tc), which is characteristic of order-disorder type phase transitions. tandfonline.comtandfonline.com
Phase Transition Phenomena
Ferroelectric and Antiferroelectric Transitions in Betaine (B1666868) Phosphate (B84403)
Betaine phosphate undergoes a sequence of phase transitions as a function of temperature. At high temperatures, it exists in a paraelectric phase. researchgate.net Upon cooling, it first transitions to an antiferrodistortive phase and then to an antiferroelectric phase at approximately 86 K. researchgate.netresearchgate.net The antiferroelectric state is characterized by the antiparallel alignment of electric dipoles, resulting in no net spontaneous polarization. tandfonline.com This transition is driven by the ordering of hydrogen atoms in the phosphate groups. researchgate.net
In contrast, the related compound betaine arsenate exhibits a ferroelectric phase transition at 119 K, where electric dipoles align in parallel, producing a net spontaneous polarization. tandfonline.com The differing behaviors of this compound and betaine arsenate, despite their structural similarities, are attributed to the different characteristics of the PO₄ and AsO₄ tetrahedra. researchgate.netaps.org Deuteration can also influence the nature of the phase transitions; for instance, deuterated betaine arsenate becomes antiferroelectric. tandfonline.comtandfonline.com
Ferroelastic Phase Transitions
In addition to its electric ordering phenomena, this compound also displays ferroelastic behavior. researchgate.net It undergoes an improper ferroelastic phase transition at a high temperature. scispace.com This is distinct from the ferroelectric or antiferroelectric transitions and relates to a spontaneous deformation of the crystal lattice. The antiferrodistortive phase transition in this compound occurs at 365 K. tandfonline.comjkps.or.kr
Reentrant Glassy Phases and Orientational Glass States
In mixed crystal systems, particularly those combining this compound with betaine arsenate or betaine phosphite (B83602), the competition between ferroelectric and antiferroelectric ordering can lead to the formation of glassy phases at low temperatures. researchgate.nettandfonline.com These are characterized by a disordered freezing of the electric dipoles without long-range order and are often termed reentrant glassy phases or orientational glass states. researchgate.nettandfonline.com
The existence of these glassy states has been a topic of considerable research, with some studies suggesting their presence in specific concentration ranges of this compound-betaine arsenate mixed crystals, while others have found the evidence to be inconclusive. researchgate.nettandfonline.com Dielectric measurements in these systems often show dispersive anomalies at low temperatures, which are indicative of such glassy behavior. researchgate.net For instance, in the (BP)₁₋ₓ(BA)ₓ system, structural-glass-like behavior is observed in the concentration range of 0.5 ≤ x ≤ 0.85. tandfonline.comtandfonline.com An orientational glass phase has also been identified near x = 0.80 in the this compound/betaine phosphite mixed crystal system. researchgate.net
Pressure-Temperature-Concentration Phase Diagrams
The phase behavior of this compound and its mixed crystal systems is highly dependent on external parameters, leading to complex pressure-temperature-concentration (P-T-x) phase diagrams. researchgate.nettandfonline.comscite.ai Applying hydrostatic pressure can alter the intermolecular interactions, thereby shifting the transition temperatures. jkps.or.kr For example, in betaine arsenate-betaine phosphate mixed crystals, pressure can destabilize the antiferroelectric phase, causing the transition temperature to decrease. researchgate.net
These multi-dimensional phase diagrams map out the regions of stability for the various phases (paraelectric, ferroelectric, antiferroelectric, glassy) as a function of these three variables. aps.orgtandfonline.com The study of these diagrams is crucial for understanding the competing interactions that govern the material's properties. scite.ai
Mixed Crystals Systems: this compound-Betaine Arsenate and this compound-Betaine Phosphite
The ability to form solid solutions between this compound and isostructural compounds like betaine arsenate and betaine phosphite provides a powerful tool for tuning the material's properties. researchgate.netresearchgate.net These mixed crystal systems allow for a continuous variation from an antiferroelectric to a ferroelectric state by adjusting the chemical composition. tandfonline.com
Compositional Effects on Transition Temperatures
The concentration of the constituent compounds in mixed crystals has a profound effect on the phase transition temperatures. In the this compound-betaine arsenate system, written as (BP)₁₋ₓ(BA)ₓ, increasing the concentration of betaine arsenate (x) leads to a transition from antiferroelectric to ferroelectric behavior. tandfonline.comtandfonline.com
Below is a table summarizing the observed phases at different concentrations in the (BP)₁₋ₓ(BA)ₓ system:
| Concentration Range (x) | Observed Phase Behavior |
| 0 ≤ x ≤ 0.4 | Antiferroelectric phase transition tandfonline.comtandfonline.com |
| 0.5 ≤ x ≤ 0.85 | Structural-glass like behavior tandfonline.comtandfonline.com |
| 0.9 ≤ x ≤ 1.0 | Ferroelectric phase transition tandfonline.comtandfonline.com |
Similarly, in the this compound-betaine phosphite system, even small admixtures of this compound can significantly alter the phase transition characteristics of betaine phosphite. researchgate.net For instance, in deuterated betaine phosphite, a 3% admixture of deuterated this compound leads to inhomogeneous ferroelectric properties. researchgate.net The introduction of this compound into the betaine phosphite lattice can suppress the ferroelectric transition temperature. lmaleidykla.lt
Impurity Effects on Phase Behavior
The presence of impurities, even in small amounts, can have a noticeable impact on the phase behavior of this compound and its mixed crystals. The introduction of impurities can disrupt the long-range ordering and lead to the smearing of phase transitions. lmaleidykla.lt In the context of mixed crystals, one component can be viewed as an "impurity" in the lattice of the other, leading to the complex behaviors described above, such as the emergence of glassy states due to frustrated interactions. jkps.or.kr The quality of the crystal, which can be influenced by impurities from the growth process, has also been noted to affect the observed ferroelectric phase transition temperatures. icm.edu.pl
Order-Disorder Nature of Phase Transitions
The phase transitions observed in this compound are fundamentally of an order-disorder nature, a characteristic confirmed by various experimental techniques, including 2H NMR, X-ray diffraction, and dielectric spectroscopy. jkps.or.krtandfonline.comjst.go.jp This signifies that the transitions involve changes in the statistical ordering of certain molecular groups within the crystal lattice.
A key structural feature of this compound is the presence of quasi-one-dimensional hydrogen bond chains formed by the phosphate (PO₄) groups, which are aligned along the b-axis of the crystal. jst.go.jpresearchgate.net The betaine molecules are connected to these chains through additional hydrogen bonds. jst.go.jpresearchgate.net The order-disorder behavior is primarily associated with the arrangement of protons (or deuterons in deuterated samples) within these hydrogen bonds and the orientation of the betaine and phosphate groups. jkps.or.krjst.go.jp
In the higher temperature paraelastic (PE) phase (above 365 K), which has the space group P2₁/m, the betaine molecules and the PO₄ groups are disordered, occupying two possible orientations with equal probability. jkps.or.krjst.go.jpresearchgate.net This dynamic disorder means that the crystallographic mirror plane characteristic of this phase exists only in a statistical sense, as the betaine molecules are rapidly flipping between two equivalent sites. jkps.or.kr Similarly, within the hydrogen bond chains of the PO₄ groups, protons are disordered over two sites. jst.go.jpresearchgate.net
Upon cooling below 365 K, this compound undergoes a second-order phase transition to an antiferrodistortive (AFD) phase with the space group P2₁/c. jkps.or.krtandfonline.com This transition is characterized by the ordering of the betaine and phosphate groups. lmaleidykla.lt In this phase, the disorder of the betaine molecules and PO₄ groups is frozen, leading to a more ordered, lower-symmetry structure. jkps.or.krjst.go.jp However, the protons within the hydrogen-bonded phosphate chains remain disordered. lmaleidykla.lt The ordering pattern that emerges in this phase is antiferroelectric along both the b and c directions. jst.go.jpresearchgate.net
Further cooling leads to an antiferroelectric phase transition at approximately 86 K. jkps.or.krtandfonline.com This lower-temperature transition is associated with the ordering of the protons within the hydrogen bonds that link the PO₄ groups. lmaleidykla.lt
The order-disorder character of the antiferrodistortive phase transition has been quantitatively described using a microscopic order-disorder model. jkps.or.krtandfonline.com The temperature dependence of the microscopic order parameter, p, which quantifies the degree of ordering, has been determined through experimental measurements. Studies have shown that the critical exponent β in the relationship p ∝ |Tc − T|β is approximately 0.25. jkps.or.krtandfonline.com This value suggests that the transition is near a tricritical point, a finding that is also supported by heat capacity measurements. jkps.or.krtandfonline.com The quasi-one-dimensional Ising model has also been successfully applied to analyze the temperature dependence of structure factors, providing a good description of the ordering behavior over a wide temperature range in the antiferrodistortive phase. jst.go.jpresearchgate.net
Investigations into mixed crystal systems, such as those combining this compound with betaine arsenate or betaine phosphite, have provided further insights into the order-disorder phenomena. tandfonline.comtandfonline.comaps.org In these mixed systems, the competition between ferroelectric and antiferroelectric interactions can lead to more complex phase diagrams, including the potential for glassy behavior where the ordering is frustrated. tandfonline.comtandfonline.com
Theoretical and Computational Modeling of Phase Transitions
Landau Phenomenological Theory Applications
The Landau phenomenological theory is a powerful tool for describing the successive phase transitions in betaine (B1666868) phosphate (B84403). This approach utilizes a thermodynamic potential, expressed as a power series of order parameters, to model the system's free energy. By analyzing this potential, researchers can predict and explain the temperature dependence of various physical properties.
A key application of the Landau theory in betaine phosphate has been to study the order parameters and dielectric susceptibility associated with its phase transitions. jps.jp A proposed Landau-type thermodynamic potential has successfully reproduced the observed temperature dependencies of these properties. jps.jp The theory considers the coupling between different order parameters, which is crucial for describing the sequence of transitions. scispace.com For instance, the dielectric and acoustic properties of this compound have been described by accounting for bilinear or biquadratic coupling between polar (polarization) and nonpolar structural order parameters. scispace.com
The model for this compound involves order parameters (q, Q, and S) corresponding to the different phases. jps.jp The I-II phase transition at Tc1 = 365 K is a second-order transition from a paraelectric phase (Phase I, space group P2₁/m) to an antiferrodistortive phase (Phase II, space group P2₁/c). jps.jpjps.jp Below this, the material undergoes further transitions at Tc2 = 86 K and Tc3 = 81 K into antiferroelectric phases (Phases III and IV). jps.jp The Landau model has been used to numerically study the temperature dependences of the order parameters, dielectric susceptibility, and specific heat. jps.jp It has been particularly successful in reproducing the temperature dependence of the dielectric susceptibility. jps.jp Furthermore, the coefficients of the thermodynamic potential have been determined by fitting the theoretical model to experimental data from acoustic and dielectric measurements. tandfonline.com
Table 1: Phase Transitions in this compound
| Phase Transition | Transition Temperature (Tc) | Character of Transition | High-Temperature Phase (Symmetry) | Low-Temperature Phase (Symmetry) |
|---|---|---|---|---|
| I → II | 365 K | Second-order, Antiferrodistortive | Phase I (P2₁/m) | Phase II (P2₁/c) |
| II → III | 86 K | Antiferroelectric | Phase II | Phase III |
| III → IV | 81 K | First-order, Antiferroelectric | Phase III | Phase IV |
Quasi-1D Ising Model and Tunnel Model Implementations
The quasi-one-dimensional (quasi-1D) Ising model has been effectively applied to understand the phase transition at 365 K in this compound. This model is particularly relevant due to the crystal's structure, which features quasi-one-dimensional hydrogen bond chains along the b-axis. jps.jpjst.go.jp These chains are formed by HPO₄ groups linked through hydrogen bonds. jps.jp
In the context of this compound, the quasi-1D Ising model with antiferroelectric interactions is used to describe the critical slowing down observed in ³¹P-NMR studies. jps.jp The model successfully reproduces the critical relaxation rate at the phase transition. jps.jp Analysis using this model allows for the determination of interaction parameters for both intrachain (J||) and interchain (J⊥) interactions. jps.jpjst.go.jp For example, from ³¹P-NMR data, these parameters were determined to be J|| = 693 K and J⊥ = 4.1 K. jps.jp Neutron diffraction studies have also utilized the quasi-1D Ising model to analyze the temperature dependences of structure factors, yielding interaction parameters of J|| = 1197 K and J⊥ = 0.260 K. jst.go.jpresearchgate.net The model's ability to reproduce the behavior of structure factors over a wide temperature range in phase II validates its application. jst.go.jpresearchgate.net
The tunnel model is another theoretical framework mentioned in the context of this compound mixed crystals, particularly in the betaine arsenate/phosphate system. tandfonline.com This model, alongside the quasi-1D Ising and phenomenological models, is used to discuss the high-temperature transition into the ordered phase. tandfonline.com
Random-Bond Random-Field Ising Glass Models
In mixed crystal systems, such as this compound-betaine phosphite (B83602) ((BP)ₓ(BPI)₁₋ₓ), the competition between ferroelectric ordering from betaine phosphite and antiferroelectric ordering from this compound leads to a proton glass state at low temperatures. scite.aiaps.org The random-bond random-field (RBRF) Ising glass model is employed to describe the dielectric behavior of these dipolar glasses. scite.ai
This model accounts for the random interactions (random bonds) and random local fields that arise from the disordered substitution of phosphate and phosphite groups. scite.aiaps.org The RBRF Ising model has been used to analyze static permittivity data, allowing for the determination of parameters that characterize the dipolar interactions and random electric fields in these systems. scite.ai Studies on (this compound)₀.₁₅(betaine phosphite)₀.₈₅ have shown that while the RBRF Ising model provides a good starting point, incorporating proton tunneling effects is necessary for a complete description, especially at lower temperatures. aps.orgaps.org This leads to the use of a quantum RBRF Ising glass model. aps.org
Monte Carlo Simulation Studies of Phase Diagrams
Monte Carlo simulations are a computational technique used to study complex systems by generating random configurations and analyzing their statistical properties. In the study of this compound, Monte Carlo simulations have been used to compute phase diagrams, particularly for mixed crystal systems. lma.lt
For the mixed crystals of this compound and betaine phosphite, Monte Carlo results have been combined with experimental data to establish the phase diagram. lma.lt These simulations help in understanding the stability of different phases (ordered, disordered, phase-separated) as a function of temperature and composition. mit.edu The energy model often used in these simulations is the Ising model, which considers interactions between neighboring sites. mit.edu By calculating thermodynamic quantities like energy and heat capacity for various configurations, the simulations can identify phase transition points and map out the complete phase diagram. mit.edu
Proton Tunneling and Dynamics in Hydrogen Bond Systems
The hydrogen bond network in this compound plays a critical role in its phase transitions. The dynamics of protons within these bonds, including quantum mechanical tunneling, are essential for a complete understanding of the material's properties. arxiv.org The crystal structure reveals quasi-one-dimensional hydrogen bond chains where protons can be disordered over two sites. jps.jpjst.go.jp
In phase II, neutron diffraction studies have shown that protons in the hydrogen bond chain are disordered over two sites with distances of 0.44 Å and 0.52 Å. jst.go.jpresearchgate.net The protons linking the betaine molecule to the phosphate chain also exhibit disorder. jst.go.jpresearchgate.net This disorder is dynamic, involving proton hopping between potential wells, which corresponds to the fluctuation of a dipole moment. arxiv.org
In mixed crystals like (this compound)₀.₁₅(betaine phosphite)₀.₈₅, which exhibit proton glass behavior, the interplay between tunneling and thermally activated motion is crucial. aps.org At lower temperatures, the influence of proton tunneling becomes more significant. aps.org Theoretical models that incorporate a transverse field to represent the tunneling of protons in the hydrogen bonds have been developed. aps.org Dielectric spectroscopy experiments have provided evidence for a crossover from thermally-activated hopping at higher temperatures to quantum-mechanical tunneling at lower temperatures, indicating that these materials can be classified as quantum paraelectrics. arxiv.org
Thermodynamic Potential and Order Parameter Determination
The determination of the thermodynamic potential and its associated order parameters is central to the phenomenological modeling of phase transitions in this compound. jps.jpscispace.com The Landau-type thermodynamic potential is a function of temperature, pressure, and order parameters, and its minimization determines the equilibrium state of the system. jps.jpresearchgate.net
In this compound, the potential is constructed to describe the sequence of phase transitions. jps.jp The temperature dependences of the order parameters q, Q, and S, which characterize the different structural and electric orderings, are numerically calculated from this potential. jps.jp For instance, the squared sublattice polarization, corresponding to the order parameter, has been shown to be well-reproduced by the Landau-type potential. jps.jp
The coefficients of the thermodynamic potential are determined by fitting the model's predictions to experimental results. tandfonline.comresearchgate.net For example, by analyzing anomalies in the velocity and attenuation of acoustic waves, researchers have determined some coefficients of the thermodynamic potential and the relaxation time of the order parameters. tandfonline.comresearchgate.net These analyses confirm that the phase transitions are of the order-disorder type. tandfonline.com
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of betaine (B1666868) phosphate-containing materials. Solid-state NMR, in particular, provides critical information on the local environment of specific nuclei, such as ³¹P and ²H.
Detailed research on hybrid materials synthesized with betaine-functionalized polymers and calcium phosphate (B84403) has utilized solid-state ³¹P NMR to identify the resulting phosphate phases. mdpi.com Single pulse magic angle spinning (MAS) NMR spectra can distinguish between various forms of calcium phosphate. For instance, studies have identified octacalcium phosphate (OCP), amorphous calcium phosphate (ACP), poorly crystalline hydroxyapatite (B223615) (HA), and dicalcium phosphate dihydrate (DCPD) within these hybrid materials. mdpi.com The deconvolution of the ³¹P NMR spectra allows for the quantification of these phases. mdpi.com Cross-polarization MAS (CP-MAS) experiments, specifically ¹H→³¹P CP-MAS, enhance the signals of protonated phosphate groups, confirming the presence of acidic phases like OCP and DCPD. mdpi.com
²H NMR has been employed to study deuterated betaine phosphate (DBP) crystals, offering insights into phase transitions and molecular dynamics. jkps.or.kr These experiments, performed on spectrometers like the BRUKER MSL300, can monitor exchange processes. By simulating the 1D NMR spectra at various temperatures, researchers can analyze the rate of these exchanges. jkps.or.kr
Table 1: ³¹P NMR Chemical Shifts for Various Calcium Phosphate Phases
| Calcium Phosphate Phase | Abbreviation | ³¹P Chemical Shift (ppm) |
|---|---|---|
| Octacalcium Phosphate | OCP | -0.4, 2.9, 3.2, ~4.5 |
| Amorphous Calcium Phosphate / Hydroxyapatite | ACP / HA | ~2.9 |
| Dicalcium Phosphate Dihydrate | DCPD | 1.3 |
| Acidic Amorphous Phase | --- | ~1.7 |
This table is generated based on data from research on betaine-calcium phosphate hybrid materials. mdpi.com
Electron Nuclear Double Resonance (ENDOR) and Electron Spin-Echo Envelope Modulation (ESEEM) for Local Proton Order
Electron Nuclear Double Resonance (ENDOR) and Electron Spin-Echo Envelope Modulation (ESEEM) are advanced magnetic resonance techniques that probe the local environment of paramagnetic centers. researchgate.netrsc.org In the context of this compound, these methods are particularly useful for studying the local order of protons, especially in mixed crystal systems. aps.org
Research on mixed crystals of (this compound)₀.₁₅(betaine phosphite)₀.₈₅ has utilized ENDOR and two-dimensional ESEEM to investigate the local proton order. aps.org These studies allow for detailed comparisons with theoretical frameworks like the random-bond random-field (RBRF) Ising glass model. aps.orgaps.org The experimental results have indicated that models developed for deuteron (B1233211) glasses are insufficient at lower temperatures for proton glasses like the this compound/phosphite (B83602) system. aps.orgaps.org Incorporating proton tunneling into the models provides a more accurate description of the experimental findings. aps.orgaps.org
ESEEM experiments on partially deuterated crystals have confirmed different local polarization behaviors in protonated and deuterated hydrogen bonds, which aligns with theoretical expectations. aps.org Furthermore, ENDOR studies on solid solutions of this compound and betaine phosphite have revealed the existence of an intermediate phase between the antiferrodistortive and the orientational glass phase. tandfonline.com This intermediate phase is characterized by a regular proton order within the phosphate-phosphite chains. tandfonline.com ESEEM is sensitive to the number of nearby nuclei and their distance from the electron spin, capable of detecting a deuterium (B1214612) nucleus up to 6-8 Å away. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are essential tools for analyzing the vibrational modes of molecules, providing information on chemical bonding, molecular structure, and intermolecular interactions in this compound systems.
Studies on mixed crystals of this compound and betaine arsenate have shown that the ferroelectric (FE) or antiferroelectric (AF) character of the ordered phase is linked to the degrees of freedom of the PO₄ and AsO₄ tetrahedra. aps.org These vibrational spectroscopy techniques demonstrate that the betaine molecule, particularly its methyl groups, actively participates in the phase transitions. aps.orgtandfonline.com
In hybrid materials composed of calcium phosphate and betaine-functionalized polymers, IR and Raman analyses confirm interactions between the organic polymer and the inorganic mineral phase. csic.es Shifts in the peak positions of phosphate group vibrations and C–O vibrations of the carboxyl group indicate intermolecular interactions. csic.es The decrease in crystallinity of the phosphate phase is suggested by the broadening of peaks at 1020 and 559 cm⁻¹ and the disappearance of splits at 959, 600, and 468 cm⁻¹ in the IR spectrum. csic.es
Table 2: Characteristic IR and Raman Bands in this compound-Related Materials
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |
|---|---|---|---|
| 1027–1100 | Antisymmetric ν₃(PO₄) stretching | IR | mdpi.com |
| ~957 | Symmetric ν₁(PO₄) stretching in apatite | IR, Raman | mdpi.com |
| ~1455 | CH₂ bending | Raman | mdpi.com |
| 740 | C–S stretching vibration (in sulfobetaine) | Raman | csic.es |
| 559, 1020 | Phosphate group vibrations | IR | csic.es |
This table presents a selection of vibrational bands identified in materials containing betaine and phosphate groups.
X-ray Diffraction (XRD) for Phase Composition and Crystallinity
X-ray Diffraction (XRD) is a fundamental technique for determining the phase composition and crystallinity of solid materials. For this compound and its derivatives, XRD is used to identify crystalline phases and investigate structural phase transitions. nih.gov
Investigations of single crystals of this compound have identified a structural phase transition at 365 K and a subsequent transition to an antiferroelectric phase below 86 K. researchgate.net In studies of biomimetic hybrid materials, XRD analysis of the final lyophilized products reveals the specific calcium phosphate phases formed. nih.gov For example, in polymer-free systems, octacalcium phosphate (OCP) or dicalcium phosphate dihydrate (DCPD) may form depending on the synthesis route. nih.gov The presence of betaine-functionalized polymers can influence the final phase, in some cases resulting in an XRD-amorphous material. nih.gov
The technique is typically performed using a diffractometer with Cu Kα radiation, collecting data over a wide 2θ range to identify phases by comparing the diffraction patterns to standard databases like the ICSD. nih.gov While XRD provides valuable structural information, other techniques like Raman and IR spectroscopy are sometimes required to understand behaviors that cannot be explained by the crystal structure alone. aps.org
Table 3: Summary of XRD Findings on this compound-Containing Systems
| System | Identified Phase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Single Crystal this compound | --- | Structural phase transition at 365 K; Antiferroelectric phase below 86 K. | researchgate.net |
| CaP (Polymer-free, Synthesis A) | Octacalcium Phosphate (OCP) | Crystalline OCP identified as the primary phase. | nih.gov |
| CaP (Polymer-free, Synthesis B) | Dicalcium Phosphate Dihydrate (DCPD) | Crystalline DCPD identified as the primary phase. | nih.gov |
| CaP with Polycarboxybetaine | XRD-Amorphous | The presence of the polymer inhibits crystallization. | nih.gov |
| Betaine Arsenate-Phosphate Mixed Crystals | --- | XRD alone was insufficient to explain the peculiar behavior of the mixed crystals. | aps.org |
This table summarizes phase identification and transition data obtained via X-ray diffraction.
Interactions and Applications in Material Science and Biotechnology Research Strictly Non Clinical
Formation of Hybrid Materials with Inorganic Phosphates
The interaction between betaine-containing polymers and inorganic phosphates has been a subject of research, particularly in the creation of novel hybrid materials. nih.gov These materials, which combine organic and inorganic components, often exhibit synergistic properties that are beneficial for various material science applications. nih.gov
Biomimetic Precipitation of Calcium Phosphates in the Presence of Betaine (B1666868) Functionality
The process of biomineralization, where living organisms produce minerals, is often controlled by biomacromolecules. mdpi.comnih.gov In laboratory settings, the biomimetic precipitation of calcium phosphates in the presence of polymers with betaine functionality, such as polycarboxybetaine (PCB) and polysulfobetaine (PSB), has been investigated to understand and replicate these natural processes. mdpi.comnih.gov The synthesis of these hybrid materials often involves the in situ precipitation of calcium phosphate (B84403) in the presence of the betaine-containing polymer. mdpi.commdpi.com Studies have shown that controlling the pH during synthesis is a critical factor in determining the resulting crystal phase of the calcium phosphate. nih.gov The presence of betaine moieties influences the nucleation and growth of calcium phosphate crystals. mdpi.comnih.gov For instance, research indicates that the catechol moieties in some organic molecules can bind to calcium ions, creating nucleation sites that interact with phosphate ions to promote the formation of calcium phosphate. researchgate.net
Effects of Betaine Moieties on Calcium Phosphate Phase Composition
The specific functionality of the betaine-containing polymer plays a significant role in the resulting phase composition of the calcium phosphate. mdpi.comnih.gov For example, the more acidic nature of the sulfo group in polysulfobetaine (PSB) compared to the carboxy group in polycarboxybetaine (PCB) leads to the formation of more acidic solid phases like dicalcium phosphate dihydrate (DCPD) or an acidic amorphous phase. mdpi.comnih.gov In contrast, the presence of PCB can lead to the formation of amorphous calcium phosphate (ACP) with distinct acicular particles arranged in bundles. mdpi.comnih.gov The sequence of mixing the initial solutions during synthesis also affects the initial pH and the microenvironment for precipitation, which in turn influences the type of calcium phosphate phase that forms. mdpi.com
The following table summarizes the effect of different betaine-containing polymers and synthesis routes on the resulting calcium phosphate phases, as observed in one study. mdpi.com
| Polymer | Synthesis Route | Resulting Calcium Phosphate Phase(s) |
| None (Control) | Series A (Phosphate solution added to Calcium solution) | Octacalcium phosphate (OCP) |
| None (Control) | Series B (Calcium solution added to Phosphate solution) | Dicalcium phosphate dihydrate (DCPD) |
| Polysulfobetaine (PSB) | Series A | Mixture of OCP and DCPD |
| Polysulfobetaine (PSB) | Series B | Dicalcium phosphate dihydrate (DCPD) |
| Polycarboxybetaine (PCB) | Series A & B | Amorphous Calcium Phosphate (ACP) |
Characterization of Hybrid Materials for Material Science Applications
The hybrid materials composed of betaine-containing polymers and calcium phosphates are characterized using various analytical techniques to understand their structure and properties. These methods include X-ray diffraction (XRD) to identify the crystalline phases, transmission electron microscopy (TEM) to observe the morphology of the particles, and infrared (IR) and Raman spectroscopy to analyze the chemical bonds and interactions between the organic and inorganic components. mdpi.comnih.gov For instance, XRD analysis has been used to confirm the formation of nano-crystalline hydroxyapatite (B223615) in hybrid materials synthesized under controlled pH conditions. nih.gov The final polymer content in these materials can be significant, with some studies reporting values between 48% and 52%. nih.gov The type of polymer also influences the microstructure, with PCB leading to smaller mineral particle sizes compared to PSB. nih.gov
Interactions in Aqueous Two-Phase Systems for Biomolecule Separation
Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems that have gained attention for their potential in separating and purifying biomolecules like proteins. researchgate.netnih.gov These systems can be formed by mixing a polymer and a salt, or two different polymers, in water. researchgate.net
Betaine Phosphate's Role in Protein Extraction Processes
Betaine and its derivatives, including this compound, have been explored for their ability to form ATPS for protein extraction. nih.govmdpi.com When mixed with certain salts, such as potassium phosphates, betaine can induce a "salting-out" effect, leading to the separation of the solution into two distinct aqueous phases. smolecule.com This property is harnessed in protein extraction, where proteins will partition differently between the two phases based on their surface properties, allowing for their separation and purification. researchgate.netsmolecule.com Studies have shown that betaine-based deep eutectic solvents (DES) can be successfully used to create ATPS for protein extraction, with extraction efficiencies reaching as high as 99.82% under optimal conditions. nih.gov Importantly, techniques like UV-vis, FT-IR, and circular dichroism spectroscopy have confirmed that the conformation of the protein is often preserved during this extraction process. nih.gov The mechanism of extraction is thought to involve the formation of DES-protein aggregates. nih.gov
Osmolyte and Chemical Chaperone Properties in In Vitro Systems
In addition to its role in material science and separation techniques, betaine exhibits important properties as an osmolyte and a chemical chaperone in in vitro (laboratory-based) systems.
As an osmolyte, betaine helps to regulate cell volume and protect cells from the damaging effects of osmotic stress by promoting water retention. mdpi.com This is particularly relevant in in vitro cell culture systems where cells can be subjected to hypertonic conditions. nih.gov Betaine is known to stabilize proteins and counteract the denaturing effects of substances like urea (B33335). mdpi.comnih.gov
As a "chemical chaperone," betaine can assist in the proper folding of proteins and prevent their aggregation. nih.gov In vitro studies have demonstrated that betaine can increase the secretion of certain recombinant proteins from cultured cells by improving the solubility of intracellular protein aggregates and facilitating their transport from the endoplasmic reticulum to the Golgi apparatus. plos.org For example, the addition of betaine to cell cultures has been shown to increase the secretion of Factor VIII, a protein involved in blood coagulation. plos.org The effectiveness of betaine as a chemical chaperone can be concentration-dependent, with different concentrations potentially leading to either protein stabilization or, in some cases, promoting misfolding. researchgate.net Research has shown that low physiological concentrations of betaine can activate molecular chaperones, while high concentrations can sometimes inhibit their activity. nih.gov
| Property | Description | In Vitro Application Example |
| Osmolyte | Regulates cell volume and protects against osmotic stress. mdpi.com | Maintaining cellular homeostasis in hypertonic cell culture media. nih.gov |
| Chemical Chaperone | Assists in protein folding and prevents aggregation. nih.gov | Increasing the secretion of recombinant proteins like Factor VIII from cultured cells. plos.org |
Stabilization of Proteins and Cellular Structures in Stress Conditions
Betaine and its derivatives are recognized for their capacity to protect biological structures under environmental stress. smolecule.comcambridge.org As compatible osmolytes, they accumulate in cells subjected to conditions like high salinity, extreme temperatures, or dehydration without disrupting normal cellular functions. nih.govnih.gov This protective quality is attributed to their ability to stabilize the tertiary structure of proteins, shielding them from denaturation. mdpi.com
Research indicates that this compound, much like its parent compound, functions as an osmoprotectant. smolecule.com It helps to maintain cellular volume and the hydration of the cytoplasm. nih.gov In situations of osmotic stress, the accumulation of osmolytes like betaine can counteract the destabilizing effects of a crowded cellular environment, which can otherwise lead to protein unfolding and aggregation. researchgate.netnih.gov Studies on model proteins, such as lysozyme (B549824), have shown that betaine can protect against inactivation during heat shock by stabilizing the protein's native conformation. plos.org The mechanism involves the preferential exclusion of the osmolyte from the protein's hydration shell, which thermodynamically favors a more compact, folded state. nih.gov This effect helps to preserve the function of enzymes and structural proteins under conditions that would typically cause them to lose their activity. cambridge.orgnih.gov
| Stress Condition | Observed Effect of Betaine on Proteins | Reference Finding |
|---|---|---|
| Hyperosmotic Stress | Reverses protein destabilization and restores stability in living cells. nih.gov | The accumulation of glycine (B1666218) betaine returns protein stability lost due to hyperosmotic stress. nih.gov |
| Heat Shock (e.g., 70°C) | Protects against thermal inactivation and denaturation. plos.org | Betaine protected lysozyme against inactivation during heat shock. plos.org |
| General Stress | Stabilizes protein tertiary structure and prevents denaturation. mdpi.com | Osmolytes protect protein molecules from denaturation by stabilizing their tertiary structure. mdpi.com |
Modulation of Macromolecular Interactions
This compound and related compounds can modulate the interactions between macromolecules, a property relevant in various biotechnological applications. psu.edu These osmolytes can influence protein folding, association, and aggregation. nih.govmdpi.com The effect can be concentration-dependent; for instance, betaine has been observed to either promote or suppress protein aggregation at different concentrations. researchgate.net
One notable interaction is the "salting-out" effect. smolecule.com When this compound is mixed with certain salts, such as potassium phosphates, it can induce phase separation in the solution, a property that can be leveraged in protein extraction and purification techniques. smolecule.com Furthermore, this compound shows favorable interactions with various polymers, which can enhance the solubility and stability of formulations used in research contexts. smolecule.com In studies involving protein-DNA interactions, glycine betaine has been used as a probe to investigate the burial of anionic surfaces, demonstrating its utility in studying the thermodynamics of macromolecular complex formation. acs.org The presence of osmolytes can alter enzyme kinetics not just by stabilizing the enzyme, but also through potential weak interactions with the small-molecule substrates themselves. acs.org
Role as a Phosphorylated Betaine Derivative in General Biochemical Research Contexts
As a phosphorylated quaternary ammonium (B1175870) compound, this compound possesses characteristics derived from both the phosphate group and the betaine structure, making it a molecule of interest in biochemical research.
General Considerations in Phosphorylated Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are a broad class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. acs.org Their phosphonium (B103445) salt counterparts (QPSs), which contain a phosphorus atom, are also a significant area of study. oup.com When a phosphate group is incorporated into a QAC structure, it creates a phosphorylated quaternary ammonium salt. These compounds merge the properties of QACs with the biochemical reactivity of phosphates.
Research into phosphorylated QACs includes their synthesis, often through the quaternization of aminophosphonates with alkyl halides. researchgate.net A key area of non-clinical research for these compounds is their potential as antimicrobial agents, with studies exploring their activity against various bacterial and fungal strains. oup.comresearchgate.netdntb.gov.ua The structure of these molecules, including the length of the alkyl chains, can be modified to tune their properties. dntb.gov.ua The phosphate group itself is fundamental in biology, forming phosphate esters and high-energy phosphate anhydride (B1165640) linkages that are crucial for energy transfer and signaling. ucsd.edu The tetrahedral geometry of the phosphate group and its ability to carry a negative charge at physiological pH are key features. ucsd.edu
| Compound Class | Key Structural Feature | Primary Area of Research Interest (Non-Clinical) |
|---|---|---|
| Quaternary Ammonium Compounds (QACs) | Positively charged nitrogen with four organic substituents. acs.org | Antimicrobial agents, surfactants, antistatic agents. acs.orgoup.com |
| Quaternary Phosphonium Salts (QPSs) | Positively charged phosphorus with four organic substituents. oup.com | Antimicrobial agents, mitochondrial targeting. oup.com |
| Phosphorylated QACs | Combines a QAC structure with a phosphate group. researchgate.net | Synthesis and biological activity (e.g., antimicrobial). researchgate.netdntb.gov.ua |
Research on its Chemical Reactions: Oxidation and Hydrolysis
The chemical reactivity of this compound is a key aspect of its biochemical profile, with oxidation and hydrolysis being primary reactions of interest. smolecule.com
Oxidation : this compound can undergo oxidation to form betaine aldehyde. smolecule.com This aldehyde can be further oxidized to yield other derivatives, such as dimethylglycine or sarcosine. smolecule.com In biological systems, the oxidation of betaine aldehyde to glycine betaine is a crucial step in the biosynthesis of this osmoprotectant in many plants and microorganisms. portlandpress.com
Hydrolysis : In aqueous solutions, particularly under acidic conditions, this compound can be hydrolyzed. smolecule.com This reaction breaks the molecule down, releasing phosphoric acid and regenerating the original betaine molecule. smolecule.com The study of the hydrolysis of phosphate esters is a significant area of research, as these reactions are fundamental to many biological processes. The rates of such hydrolysis reactions can be influenced by the surrounding chemical environment, such as the presence of micelles. researchgate.netresearchgate.net
| Reaction Type | Reactant | Conditions | Products | Reference |
| Oxidation | This compound | Oxidizing agent | Betaine aldehyde, Dimethylglycine, Sarcosine | smolecule.com |
| Hydrolysis | This compound | Aqueous solution (especially acidic) | Betaine, Phosphoric Acid | smolecule.com |
Advanced Research Methodologies and Future Directions
Advanced Experimental Techniques in Condensed Matter Physics
The unique properties of betaine (B1666868) phosphate (B84403), particularly its phase transitions and dielectric behavior, are probed using a variety of advanced experimental techniques in condensed matter physics. These methods provide detailed insights into its crystal structure, molecular dynamics, and electronic properties.
X-ray diffraction (XRD) remains a cornerstone for structural analysis. jps.jpyamaguchi-u.ac.jp For instance, low-temperature XRD studies have been crucial in determining the crystal structure of betaine phosphate in its various phases, revealing details such as cell-doubling and the ordering of protons. jps.jpyamaguchi-u.ac.jp High-resolution single-crystal XRD, in conjunction with powder XRD, allows for precise determination of atomic positions and lattice parameters. mdpi.compolycrystalline.itmdpi.com
Spectroscopic techniques offer complementary information. Raman and Fourier-transform infrared (FTIR) spectroscopy are employed to investigate the vibrational modes of the molecules within the crystal, providing insights into the protonation state of the betaine and phosphate groups and the hydrogen bonding network. mdpi.commdpi.com UV-Vis absorption spectroscopy is used to determine the optical properties, such as the optical gap. mdpi.com
To study the collective excitations and dynamics in materials like this compound, inelastic neutron scattering and inelastic X-ray scattering (IXS) are powerful tools. icmp.lviv.ua These techniques can probe the dispersion of phonons and other low-energy excitations that are critical to understanding phase transitions.
Furthermore, high-precision thermodynamic measurements under extreme conditions of temperature, pressure, and magnetic fields are utilized to explore novel quantum phenomena. u-tokyo.ac.jp Techniques such as specific heat measurements, magnetocaloric effect studies, magnetization, and magnetostriction can uncover unforeseen behaviors in condensed matter systems. u-tokyo.ac.jp Dielectric spectroscopy is fundamental for characterizing the ferroelectric and antiferroelectric properties of this compound and related materials, often revealing strong frequency dispersion of the dielectric constant and losses, which can indicate proton conductivity. mdpi.comresearchgate.net
A summary of advanced experimental techniques and their applications in the study of this compound and related materials is presented in Table 1.
| Technique | Application in this compound Research | Key Findings |
| X-ray Diffraction (XRD) | Crystal structure determination at various temperatures. jps.jpyamaguchi-u.ac.jpmdpi.com | Revelation of superlattice structures, cell-doubling, and proton ordering during phase transitions. jps.jpyamaguchi-u.ac.jp |
| Raman & FTIR Spectroscopy | Investigation of molecular vibrations and hydrogen bonding. mdpi.commdpi.com | Confirmation of protonation states of betaine and phosphate moieties. mdpi.com |
| Inelastic Neutron/X-ray Scattering | Study of collective excitations and lattice dynamics. icmp.lviv.ua | Insights into the mechanisms of phase transitions. icmp.lviv.ua |
| High-Precision Thermodynamics | Measurement of specific heat, magnetocaloric effect, etc., under extreme conditions. u-tokyo.ac.jp | Uncovering novel quantum phenomena in related condensed matter systems. u-tokyo.ac.jp |
| Dielectric Spectroscopy | Characterization of ferroelectric and antiferroelectric properties. mdpi.comresearchgate.net | Observation of dielectric anomalies at phase transitions and evidence for proton conductivity. mdpi.comresearchgate.net |
Innovations in Synthetic Pathways for Phosphate-Containing Betaine Analogues
The synthesis of novel betaine analogues containing phosphate or phosphonate (B1237965) groups is a key area of research, driven by the quest for new materials with tailored properties. Innovations in synthetic chemistry are enabling the creation of a diverse range of such compounds.
One prominent method for producing polyzwitterions, including poly-phosphonobetaines, is the Butler cyclopolymerization protocol. nih.govresearchgate.net This technique involves the polymerization of diallylammonium salts, which can be functionalized with phosphonate groups, to create polymers with pH-responsive properties. nih.govresearchgate.net These polymers can be further modified to create cationic or anionic polyelectrolytes and polyampholytes. nih.gov
The synthesis of phosphonate esters, which are analogues of phosphate esters, has also seen significant advancements. Methods for the synthesis of alkylphosphonic acid monoesters involve the condensation of methyl alkylphosphonates with alcohols, followed by treatment with reagents like TMSBr. google.comgoogle.com The Mitsunobu reaction, a versatile method for forming esters, has also been adapted for the synthesis of phosphonate esters, although it is not typically used with tertiary alcohols. google.com These synthetic routes are crucial for creating phosphorus-containing peptide analogues and other biologically relevant molecules. google.comgoogle.com
Furthermore, the development of "ProTide" technology, which involves creating phosphoroamidate prodrugs of nucleosides, highlights sophisticated synthetic strategies that could be adapted for betaine-phosphate systems. cardiff.ac.uk These methods aim to improve the intracellular delivery of phosphorylated compounds. cardiff.ac.uk The synthesis often involves the use of phosphorimidazolide intermediates or one-step nucleophilic substitution reactions. mdpi.com
The synthesis of cross-linked polyzwitterions containing phosphonate moieties represents another innovative direction. researchgate.net These materials, created through techniques like tert-butyl hydroperoxide-initiated cyclopolymerization, can act as effective sorbents for metal ions and dyes. researchgate.net
Exploration of New Functional Materials incorporating this compound
This compound and its analogues are being explored for their potential in a variety of new functional materials, extending beyond their interest in fundamental condensed matter physics.
One area of application is in the development of novel semiorganic crystals with interesting optical and dielectric properties. mdpi.commdpi.com By combining organic molecules like 2-methylbenzimidazole (B154957) with phosphoric acid, new crystalline materials have been synthesized that exhibit properties such as proton conductivity and quantum paraelectric-like behavior at low temperatures. mdpi.com
In the realm of environmental science, betaine-modified materials are showing promise. For example, zinc oxide betaine-modified biochar nanocomposites have been developed as highly efficient adsorbents for the removal of phosphate from aqueous solutions. nih.govresearchgate.net These materials leverage the functional groups of betaine to enhance their adsorption capacity. nih.gov
The unique properties of polyzwitterions containing phosphonate groups, such as poly-phosphonobetaines, make them suitable for a range of applications. nih.gov These include use as antiscalants, corrosion inhibitors for mild steel, and components in aqueous two-phase systems for the separation of biomolecules. nih.gov Their stimuli-responsive nature, particularly their sensitivity to pH, is a key feature in these applications. nih.govmdpi.com
Furthermore, hybrid materials combining polycarboxy/sulfo betaines with calcium phosphate are being investigated for their potential in biomedical applications, specifically for remineralization processes. mdpi.comnih.gov The zwitterionic structure of the betaine polymers can be used to control the mineralization of calcium phosphates, mimicking natural biomineralization processes. mdpi.comnih.gov
A summary of new functional materials incorporating this compound and its analogues is provided in Table 2.
| Material Type | Incorporated Betaine Compound | Key Functionality | Potential Application |
| Semiorganic Crystals | This compound analogues (e.g., with 2-methylbenzimidazole) mdpi.commdpi.com | Proton conductivity, quantum paraelectric behavior. mdpi.com | Novel electronic and optical devices. |
| Nanocomposites | Zinc Oxide Betaine-Modified Biochar nih.govresearchgate.net | High adsorption capacity for phosphate. nih.govresearchgate.net | Water treatment and environmental remediation. nih.govresearchgate.net |
| Polyzwitterions | Poly-phosphonobetaines nih.govresearchgate.net | pH-responsiveness, antiscaling, corrosion inhibition. nih.govresearchgate.net | Industrial water treatment, biomolecule separation. nih.gov |
| Hybrid Biomaterials | Polycarboxy/sulfo Betaine-Calcium Phosphate mdpi.comnih.gov | Controlled mineralization, potential for remineralization. mdpi.comnih.gov | Dental and bone tissue regeneration. nih.govresearchgate.net |
Development of Predictive Models for Complex Betaine-Inorganic Systems
The complexity of systems containing betaine and inorganic components necessitates the development of predictive models to understand and design new materials. Computational and machine learning approaches are becoming increasingly important in this area.
Machine learning (ML) algorithms are being employed to predict the properties of complex chemical systems. google.comnih.gov For example, ML models can be trained on datasets of experimental results and molecular simulations to predict properties such as solubility, physical stability, and dissolution profiles of amorphous solid dispersions that may contain betaine-like molecules. google.com Techniques like random forest and support vector regression (nuSVR) have shown promise in this regard. google.comnih.gov
The COSMO-RS (Conductor-like Screening Model for Real Solvents) framework is a powerful tool for predicting the thermodynamic properties of liquid mixtures, including those containing betaine and its derivatives. nih.gov By calculating σ-profiles, which represent the polarity distribution on the surface of a molecule, COSMO-RS can be used to predict solubility in various solvents, including deep eutectic solvents based on choline (B1196258) and betaine. nih.gov
Molecular dynamics (MD) simulations are another key predictive tool. nih.govnih.govscispace.com MD simulations can provide insights into the structure and dynamics of betaine-containing systems at the atomic level. For example, simulations have been used to study the properties of lipid bilayers containing betaine lipids, revealing information about bilayer thickness, rigidity, and intermolecular interactions. nih.govnih.govscispace.com
The development of these predictive models is often coupled with high-throughput screening methods to accelerate the discovery of new materials. oulu.fi By using ML models to predict catalyst performance based on relevant descriptors, for instance, the process of identifying optimal catalyst formulations can be significantly expedited. oulu.fi The interpretation of these models, using techniques like SHapley Additive exPlanations (SHAP), can provide valuable chemical insights into the structure-property relationships. acs.orgresearchgate.net
Integration of Multi-Disciplinary Approaches in this compound Research
Future breakthroughs in the understanding and application of this compound and its analogues will increasingly rely on the integration of multiple scientific disciplines. mdpi.commdpi.comacs.org This multidisciplinary approach combines expertise from chemistry, physics, materials science, biology, and computer science to tackle complex research challenges.
The study of this compound itself is a prime example of a multidisciplinary field, drawing on condensed matter physics to understand its fundamental properties and solid-state chemistry for its synthesis and characterization. jps.jpyamaguchi-u.ac.jpgoogle.com The exploration of new functional materials based on this compound requires a materials science perspective, focusing on the relationship between structure, processing, and properties. nih.govmdpi.com
The development of biomedical applications, such as drug delivery systems or materials for tissue regeneration, necessitates the integration of biology and biochemistry. cardiff.ac.ukresearchgate.net Understanding the interactions of these materials with biological systems is crucial for their successful implementation. researchgate.net
Furthermore, the use of advanced computational and data science techniques, such as machine learning and molecular modeling, is becoming indispensable. google.comnih.govoulu.fi These approaches not only accelerate the pace of research but also provide a deeper understanding of the underlying mechanisms governing the behavior of these materials. acs.org
The "omics" revolution, including genomics, transcriptomics, proteomics, and metabolomics, also offers new avenues for research. mdpi.com For instance, understanding the metabolic pathways of betaine and its role in cellular processes can inform the design of new functional foods and therapeutic agents. researchgate.netfrontiersin.orgmdpi.com This integrated, multi-omics approach allows for a holistic understanding of the role of betaine and its derivatives in biological systems. mdpi.com
Q & A
Q. What are the key physicochemical properties of betaine phosphate, and how do they influence its biological function?
this compound exhibits distinct physicochemical properties compared to phospholipids like phosphatidylcholine (PC). Neutron diffraction and molecular dynamics simulations reveal that synthetic betaine lipids (e.g., DP-DGTS) form thicker, more rigid bilayers with stronger inter-bilayer repulsion than PC lipids (e.g., DPPC). These properties affect membrane dynamics and hydration responses, explaining why betaine lipids replace phospholipids in algae under phosphate starvation but are absent in seed plants .
Q. How does this compound contribute to phosphate homeostasis in microorganisms and plants?
Betaine lipids act as phosphate reservoirs in phosphate-limited environments. For example, Cryptococcus neoformans upregulates the BTA1 gene to synthesize betaine lipids, recycling phosphate from phospholipids to sustain survival and virulence in hosts . In algae, betaine lipids (e.g., DGTS) replace PC under phosphate stress, a strategy lost in higher plants, which instead rely on alternative phosphate conservation mechanisms .
Q. What analytical methods are optimal for quantifying this compound in biological matrices?
Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) provides high sensitivity for betaine quantification. Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) is effective for isolating betaine from complex samples like plant tissues, achieving detection limits suitable for trace analysis . For non-trace levels (e.g., beetroots), HPLC with NH2 columns and acetonitrile-phosphate mobile phases is robust .
Advanced Research Questions
Q. How do structural differences between betaine lipids and phospholipids affect their functional substitutability in membranes?
Betaine lipids (e.g., DGTS) lack a phosphate group, instead using an ether-bonded headgroup, which reduces flexibility compared to PC. Molecular dynamics simulations show DGTS bilayers are less deformable and more resistant to hydration changes, limiting their ability to mimic PC’s role in membrane fusion or lipid-protein interactions. This explains why DGTS cannot fully substitute PC in higher plants despite functional overlap in algae .
Q. What contradictions exist in the role of betaine lipids as precursors for triacylglycerol (TAG) synthesis?
While PC serves as a key TAG precursor in plants, betaine lipids like DGTS in algae show limited TAG precursor activity due to their stable ether bonds. However, Phaeodactylum diatoms, which possess both PC and DGTS, suggest intermediate evolutionary strategies, complicating direct comparisons between green algae and seed plants . Discrepancies arise from in vitro vs. in vivo models, necessitating isotope-labeling studies to resolve metabolic flux .
Q. How do mixed this compound-phosphite compounds behave under varying structural conditions?
X-ray diffraction studies of this compound (BP) and betaine phosphite (BPI) mixed crystals reveal a monoclinic P21/c symmetry. The unit cell parameters (a, b) and dipole moments of the H3PO4 tetrahedra vary nonlinearly with BPI concentration, influencing dielectric properties. These findings are critical for designing materials with tunable phase transitions .
Q. What methodologies resolve this compound’s role in stress adaptation during biological wastewater treatment?
In sequencing batch reactor (SBR) systems, betaine enhances phosphate removal under high salinity by stabilizing microbial activity. Optimal dosing during aerobic phases improves system robustness, as shown by total phosphorus and nitrite monitoring. However, transient salinity spikes require adaptive dosing strategies to maintain efficacy .
Q. How does this compound interact with metabolic pathways under drought stress in crops?
Exogenous betaine modulates phosphate acquisition genes (e.g., PHT1 transporters) in drought-stressed plants, as revealed by transcriptome analysis. It upregulates osmolytes (e.g., proline) and antioxidant enzymes while enhancing root phosphate uptake, linking betaine to both osmotic adjustment and nutrient homeostasis .
Methodological Considerations
- Contradiction Analysis : Compare lipid substitution efficacy using neutron diffraction (structural) vs. genetic knockout models (functional) .
- Experimental Design : For membrane studies, combine molecular dynamics simulations with in vivo lipidomics to resolve discrepancies between model systems and biological contexts .
- Data Validation : Cross-validate betaine quantification methods (HPLC vs. HILIC-MS/MS) using spiked recovery experiments and internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
